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Compound of Interest

Compound Name: 3-Formyl-8-methoxychromone

Cat. No.: B15069527

This guide provides a comparative analysis of the spectroscopic data for a series of substituted
chromones, offering insights into the influence of various substituents on their spectral
properties. The data presented is intended for researchers, scientists, and professionals in the
field of drug development and materials science to facilitate the identification and
characterization of chromone derivatives.

Chromones, or 4H-chromen-4-ones, are a class of heterocyclic compounds that are scaffolds
in a wide range of biologically active molecules and natural products.[1] The substitution
pattern on the chromone ring system significantly influences their electronic and, consequently,
their spectroscopic properties. This guide will focus on a comparative analysis of their
Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass
Spectrometry (MS) data.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
The absorption maxima (Amax) of chromones are sensitive to the nature and position of
substituents on the aromatic ring. Generally, chromones exhibit two main absorption bands
arising from 1t-1t* transitions. The presence of auxochromes (e.g., -OH, -OCHs3) or
chromophores (e.g., -NOz2) can cause bathochromic (red) or hypsochromic (blue) shifts in these
absorption bands.[2]

Table 1: UV-Vis Absorption Data for Selected Substituted Chromones
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Compound Substituent Position Amax (nm) Solvent
Chromone - - 225, 296 Ethanol
6-

-CHs 6 228, 302 Ethanol
Methylchromone
6-

-Cl 6 230, 305 Ethanol
Chlorochromone
6-Nitrochromone -NO2 6 260, 320 Ethanol
7_
Hydroxychromon  -OH 7 245, 300 Methanol
e
7-
Methoxychromon  -OCHs 7 243, 298 Methanol

e

Infrared Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[3]
The most characteristic absorption band in the IR spectrum of a chromone is the C=0
stretching vibration of the y-pyrone ring, which typically appears in the region of 1650-1600
cm~*. The position of this band is influenced by the electronic effects of the substituents.
Electron-withdrawing groups tend to increase the frequency, while electron-donating groups
decrease it.[4]

Table 2: Key IR Absorption Frequencies (cm~?) for Selected Substituted Chromones
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. C=C Stretch
Compound Substituent C=0 Stretch . C-O-C Stretch
(Aromatic)

Chromone - ~1645 ~1600, 1480 ~1220
3-

-CHO ~1650 ~1610, 1470 ~1215
Formylchromone
2-

-CHs ~1640 ~1605, 1485 ~1225
Methylchromone
5-
Hydroxychromon  -OH ~1635 ~1615, 1490 ~1230

e

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of a
molecule.[5] The chemical shifts of the protons and carbons in the chromone skeleton are
highly dependent on the electronic environment created by the substituents.

'H NMR Spectroscopy

In the *H NMR spectrum of the parent chromone, the protons of the heterocyclic ring (H-2, H-3)
and the benzene ring can be readily identified. Substituents cause predictable upfield or
downfield shifts of adjacent and conjugated protons.

Table 3: tH NMR Chemical Shifts (&, ppm) for Selected Substituted Chromones in CDCls
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Compo Substitu

H-2 H-3 H-5 H-6 H-7 H-8

und ent
Chromon

- 7.85 (d) 6.30 (d) 8.20 (dd) 7.45 (m) 7.65 (m) 7.40 (dd)
e
6_
Methylch -CHs 7.80 (d) 6.25 (d) 8.00 (s) - 7.50 (d) 7.30 (d)
romone
7_
Methoxyc -OCHs 7.75 (d) 6.20 (d) 8.10 (d) 6.85 (dd) - 6.80 (d)
hromone

13C NMR Spectroscopy

The 3C NMR spectrum provides information on the carbon skeleton. The chemical shift of the
carbonyl carbon (C-4) is particularly sensitive to the electronic effects of substituents.

Table 4: 13C NMR Chemical Shifts (o, ppm) for Selected Substituted Chromones in CDCls

Com Subs
poun titue C-2 C-3 C-4 C-4a C-5 C-6 Cc-7 C-8 C-8a
d nt

Chro

mone

- 156.5 1120 178.0 1240 1255 1250 1340 1180 156.0

Methy
Ichro

-CHs 156.2 1118 1779 1242 1253 135.0 1345 1178 1545

mone

Meth

oxych 156.0 110.5 177.5 115.0 126.5 114.5 164.0 101.0 157.5
OCHs

romo

ne
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Mass Spectrometry

Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a
molecule.[6] For chromones, the molecular ion peak (M) is typically prominent. The
fragmentation often involves a retro-Diels-Alder (RDA) reaction, leading to characteristic
fragment ions. The nature of the substituent can influence the fragmentation pathways.

Table 5: Key Mass Spectrometry Fragmentation Data for Chromone

m/z Interpretation

146 Molecular ion [M]*

120 [M - C2H20]* (RDA fragmentation)
92 [CeH4O]*

64 [CsHa]*

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques.

Below are generalized protocols for each method.

UV-Visible Spectroscopy: UV-Vis spectra were recorded on a double-beam spectrophotometer.
Samples were dissolved in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile)
to a concentration of approximately 10—> M. Spectra were recorded in a 1 cm quartz cuvette
over a wavelength range of 200-400 nm.

Infrared Spectroscopy: IR spectra were recorded on a Fourier Transform Infrared (FT-IR)
spectrometer. Solid samples were typically prepared as KBr pellets. A small amount of the
sample was ground with dry KBr and pressed into a thin transparent disk. Spectra were

recorded over a range of 4000-400 cm~1.

NMR Spectroscopy: *H and 13C NMR spectra were recorded on a 400 or 500 MHz NMR
spectrometer. Samples were dissolved in a deuterated solvent (e.g., CDClz, DMSO-de) with
tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per
million (ppm) relative to TMS.
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Mass Spectrometry: Mass spectra were obtained using an electron ionization (EI) mass
spectrometer. The sample was introduced into the ion source, and the resulting ions were
analyzed by a mass analyzer. The data are presented as a plot of relative intensity versus

mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The general workflow for the synthesis and spectroscopic characterization of substituted
chromones is outlined below.
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Caption: General workflow for the synthesis and spectroscopic characterization of substituted
chromones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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